molecular formula C8H9IO B2793590 2-(3-iodophenyl)ethan-1-ol CAS No. 127201-31-4

2-(3-iodophenyl)ethan-1-ol

Cat. No. B2793590
Key on ui cas rn: 127201-31-4
M. Wt: 248.063
InChI Key: XETGWOTWVPJOIP-UHFFFAOYSA-N
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Patent
US08445684B2

Procedure details

2-(3-Iodophenyl)ethanol was prepared by borane reduction of 3-iodophenylacetic acid in THF in a similar manner as outlined in Example 17, and additionally purified by CC on SiO2 with EtOAc/hexane 2:3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.[I:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10](O)=[O:11])[CH:6]=[CH:7][CH:8]=1>C1COCC1>[I:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][OH:11])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
additionally purified by CC on SiO2 with EtOAc/hexane 2:3

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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